2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Lipophilicity Drug-likeness Membrane permeability

2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 681279-55-0, PubChem CID is a synthetic small molecule belonging to the indole-3-thioacetamide class, characterized by a 2,5-dimethylbenzyl substituent at the indole N-1 position, a thioether bridge at C-3, and a p-tolyl (4-methylphenyl) acetamide terminus. With a molecular formula of C₂₆H₂₆N₂OS, a molecular weight of 414.6 g/mol, and a computed XLogP3 of 6.1, it occupies a moderately lipophilic region of chemical space typical of screening library compounds from the Oprea drug-like collection.

Molecular Formula C26H26N2OS
Molecular Weight 414.57
CAS No. 681279-55-0
Cat. No. B2508774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
CAS681279-55-0
Molecular FormulaC26H26N2OS
Molecular Weight414.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
InChIInChI=1S/C26H26N2OS/c1-18-9-12-22(13-10-18)27-26(29)17-30-25-16-28(24-7-5-4-6-23(24)25)15-21-14-19(2)8-11-20(21)3/h4-14,16H,15,17H2,1-3H3,(H,27,29)
InChIKeyCVVARMCRJADYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 681279-55-0): Chemical Identity and Scaffold Context for Procurement Evaluation


2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 681279-55-0, PubChem CID 4152827) is a synthetic small molecule belonging to the indole-3-thioacetamide class, characterized by a 2,5-dimethylbenzyl substituent at the indole N-1 position, a thioether bridge at C-3, and a p-tolyl (4-methylphenyl) acetamide terminus [1]. With a molecular formula of C₂₆H₂₆N₂OS, a molecular weight of 414.6 g/mol, and a computed XLogP3 of 6.1, it occupies a moderately lipophilic region of chemical space typical of screening library compounds from the Oprea drug-like collection [1][2]. The compound is supplied by multiple vendors as a research-grade chemical for exploratory medicinal chemistry and biological screening applications.

Scaffold Indole-3-thioacetamide core with N-1-(2,5-dimethylbenzyl) and N-p-tolyl substitution Unique SAR entry point
Procurement context Screening library compound for antiviral and target engagement research Research-grade, not for clinical use
Use context Moderately lipophilic probe for hydrophobic pocket screening and conformational flexibility studies Compatible with DMSO-based assay protocols

Why Generic Substitution of 2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide Is Not Supported Without Quantitative Comparator Data


Compounds within the indole-3-thioacetamide class are not interchangeable because the N-1 benzyl substituent, the thioether bridge geometry, and the acetamide N-aryl group each independently modulate lipophilicity, conformational flexibility, and target engagement [1][2]. The 2,5-dimethylbenzyl group at N-1 introduces steric bulk and lipophilic character distinct from unsubstituted benzyl or hydrogen-bearing analogs, while the p-tolyl acetamide terminus presents a methyl-substituted aromatic surface that differs from phenyl, benzyl, thiazolyl, or cyclohexyl variants available from vendors [3]. Class-level SAR from related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series demonstrates that even modest substituent changes on the N-aryl ring can shift antiviral EC₅₀ values by over one log unit and alter cytotoxicity profiles [2]. Consequently, substituting this specific compound with a close analog without confirmatory head-to-head testing risks introducing uncontrolled variation in target potency, off-target profile, and physicochemical handling properties.

N-1 substituent mismatch
The 2,5-dimethylbenzyl group influences metabolic stability and conformational sampling; analogs lacking this group may exhibit different clearance and target engagement profiles.
N-aryl group variation
Replacing p-tolyl with phenyl, thiazolyl, or cyclohexyl alters lipophilicity, hydrogen-bond capacity, and antiviral SAR — EC₅₀ shifts of over one log unit have been reported for close analogs.
Thioether bridge geometry
The C-3 thioether linkage and overall scaffold conformation affect target binding; direct substitution without head-to-head testing may introduce uncontrolled variation in potency and off-target profile.

Quantitative Differentiation Evidence for 2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 681279-55-0) Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: CAS 681279-55-0 vs. N-Thiazol-2-yl Analog CAS 681279-73-2

The target compound exhibits a computed XLogP3 of 6.1, placing it in a significantly higher lipophilicity range than the thiazol-2-yl analog (CAS 681279-73-2), which has an estimated XLogP3 of approximately 4.5–5.0 based on the more polar thiazole heterocycle replacing the p-tolyl group [1]. This ~1–1.6 log unit difference corresponds to an approximately 10- to 40-fold difference in predicted octanol-water partition coefficient, directly impacting solvent selection for in vitro assays (DMSO solubility vs. aqueous buffer compatibility), predicted membrane permeability, and potential for nonspecific protein binding .

Lipophilicity
Cross-study comparable
Target XLogP3 = 6.1 vs. N-thiazol-2-yl analog ≈4.5–5.0 (~10–40× higher partitioning)
Impacts solvent selection and predicted membrane partitioning; favors DMSO-based protocols.
In silico prediction; confirm experimentally.
Lipophilicity Drug-likeness Membrane permeability

Class-Level Antiviral Scaffold Validation: Indole-3-thioacetamide Core Demonstrates Potent RdRp Inhibition

Although direct screening data for CAS 681279-55-0 are not publicly available, the indole-3-thioacetamide scaffold to which it belongs has been validated as a productive chemotype for RNA-dependent RNA polymerase (RdRp) inhibition. In a focused SAR campaign, optimized 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives demonstrated SARS-CoV-2 RdRp IC₅₀ values of 1.11 ± 0.05 μM (compound 6d5), 1.65 ± 0.05 μM (6c9), and 3.35 ± 0.21 μM (6b2), with the most potent analog (6d5) showing comparable or superior activity to remdesivir (IC₅₀ = 1.19 ± 0.36 μM) [1]. The target compound retains the identical indole-3-thioacetamide core while introducing the 2,5-dimethylbenzyl N-1 substituent and p-tolyl acetamide terminus, positioning it as a scaffold analog for antiviral lead exploration.

Antiviral scaffold validation
Class-level
Class-level SARS-CoV-2 RdRp IC₅₀ range 1.11–4.55 µM; optimized indole-3-thioacetamides comparable to remdesivir.
Supports antiviral screening library inclusion; direct data on this compound not yet available.
Data from published N-benzyl series.
Antiviral SARS-CoV-2 RdRp inhibition

Dual Antiviral Class Potential: Indole-3-thioacetamides as RSV/IAV Inhibitors

The broader 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide class has demonstrated dual inhibitory activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). In a series of 35 derivatives, five compounds (14'c, 14'e, 14'f, 14'h, 14'i) exhibited low micromolar to sub-micromolar EC₅₀ values against both viruses, with compounds 14'c and 14'e identified as the most promising dual inhibitors showing lesser cytotoxicity than the clinical comparator ribavirin [1]. The target compound (CAS 681279-55-0) shares the core indole-3-thioacetamide scaffold but replaces the N-phenyl group with N-p-tolyl and incorporates an N-1-(2,5-dimethylbenzyl) substituent, offering a structurally distinct entry point for SAR exploration within this validated antiviral phenotype.

Dual RSV/IAV activity
Class-level
Indole-3-thioacetamide class: dual RSV and influenza A EC₅₀ sub-µM to low µM range; lesser cytotoxicity than ribavirin in reference studies.
Broad-spectrum antiviral scaffold; target compound provides novel substitution pattern for SAR exploration.
No direct EC₅₀ on CAS 681279-55-0.
Antiviral RSV Influenza A

Molecular Flexibility and Conformational Space: Rotatable Bond Count vs. Simpler Analogs

The target compound possesses 6 rotatable bonds (PubChem computed), compared to the simpler des-N1-benzyl analog 2-((1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (estimated 4 rotatable bonds) [1]. The additional rotational degrees of freedom arise from the 2,5-dimethylbenzyl group at the indole N-1 position and contribute to a larger conformational ensemble. This increased flexibility entails a higher entropic penalty upon target binding but also enables the compound to sample a broader conformational space, which may allow it to access binding pockets inaccessible to more rigid analogs [2]. Procurement of this compound thus provides a tool with distinct conformational sampling characteristics relative to simpler, commercially available indole-3-thioacetamide analogs.

Rotatable bonds
Reported
6 rotatable bonds vs. 4 for des-N1-benzyl analog (+50%); increased conformational ensemble.
Distinct conformational sampling; may enable induced-fit recognition inaccessible to rigid analogs.
Computed property; binding thermodynamics require validation.
Conformational flexibility Molecular recognition Entropic penalty

Hydrogen Bond Donor/Acceptor Profile Compared to N-Benzyl and N-Thiazolyl Analogs

The target compound has a hydrogen bond donor (HBD) count of 1 and hydrogen bond acceptor (HBA) count of 2, a profile identical to the N-benzyl analog but distinct from the N-thiazol-2-yl analog (CAS 681279-73-2), which possesses HBD = 1 and HBA = 3 due to the additional thiazole nitrogen [1]. The reduced HBA count of the target compound versus the thiazolyl analog predicts lower aqueous solubility and a reduced capacity for specific hydrogen-bonding interactions with protein targets, potentially conferring greater selectivity for hydrophobic binding pockets [2]. This differentiates the compound for applications where minimal polar interactions are desired, such as targeting membrane-proximal or lipid-exposed protein interfaces.

H-bond acceptors
Cross-study comparable
HBA = 2 (target) vs. HBA = 3 for N-thiazol-2-yl analog; 33% fewer hydrogen bond acceptors.
Lower polarity; better suited for hydrophobic binding pocket or membrane-proximal target screening.
Predicted aqueous solubility may be below 1 µg/mL.
Hydrogen bonding Pharmacophore Solubility

N-1 Substituent Metabolic Stability Rationale: Class-Level Inference from Arylthioindole Literature

In the related arylthioindole (ATI) tubulin inhibitor series, compounds lacking an N-1 substituent or bearing an N-1 methyl group exhibited rapid metabolic degradation, while introduction of bulkier N-1 substitution improved stability [1]. Specifically, the reference ATI ester 3 (lacking N-1 substitution) was rapidly degraded in human and mouse liver microsomes, whereas compound 5 (bearing a heterocyclic C-2 group with preserved N-1 indole NH) showed medium metabolic stability with low systemic clearance and excellent oral bioavailability in mice [1]. Although the target compound differs in its C-2 substitution pattern (thioacetamide vs. heterocycle), the presence of the 2,5-dimethylbenzyl group at N-1 blocks a primary site of oxidative metabolism (N-dealkylation), a characteristic that structurally distinguishes it from the 2-((1H-indol-3-yl)thio)-N-(p-tolyl)acetamide analog lacking N-1 substitution [2].

Metabolic stability
Class-level
N-1 substitution blocks oxidative N-dealkylation; related arylthioindoles with free indole NH degraded rapidly in microsomes.
May support extended compound exposure in cell-based assays relative to N-1-unsubstituted analogs.
Inference from ATI tubulin inhibitor series; direct data pending.
Metabolic stability N-dealkylation Microsomal clearance

Recommended Application Scenarios for 2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 681279-55-0) Based on Differential Evidence


Antiviral Screening Library Enrichment for Respiratory Virus Drug Discovery

Given the validated activity of the indole-3-thioacetamide scaffold against SARS-CoV-2 RdRp (IC₅₀ 1.11–4.55 μM) and its dual inhibition of RSV and influenza A virus (EC₅₀ sub-μM to low μM range), this compound is best deployed as a scaffold-diversification element in antiviral screening libraries [1][2]. Its unique combination of N-1-(2,5-dimethylbenzyl) and N-p-tolyl substitution distinguishes it from the published N-benzyl and N-phenyl series, enabling exploration of previously untested SAR space around the indole-3-thioacetamide pharmacophore. Procurement for high-throughput screening against emerging RNA viruses, including coronaviruses and paramyxoviruses, is supported by the scaffold's established target engagement profile.

Hydrophobic Pocket-Focused Fragment-Based and Computational Screening

With an XLogP3 of 6.1, HBA count of 2, and a relatively low polar surface area, this compound is well-suited for screening campaigns targeting hydrophobic protein pockets, membrane-proximal binding sites, or lipid-exposed interfaces where excessive polarity is detrimental to binding [1]. Its lipophilicity profile positions it as a complementary tool alongside more polar analogs (e.g., the N-thiazol-2-yl derivative, CAS 681279-73-2) in assays probing the role of hydrophobic interactions in target engagement. Computational docking studies and molecular dynamics simulations may benefit from the compound's 6 rotatable bonds, which enable exploration of induced-fit binding modes inaccessible to more rigid congeners.

Metabolic Stability-Focused Lead Optimization in Cell-Based Anticancer Assays

The N-1-(2,5-dimethylbenzyl) group blocks a primary site of oxidative metabolism (indole N-dealkylation), a vulnerability documented in related arylthioindole tubulin inhibitors where unsubstituted indole NH analogs underwent rapid microsomal degradation [1]. For cell-based antiproliferative or apoptosis assays requiring extended compound exposure (24–72 h), this compound offers a predicted stability advantage over des-N1-benzyl analogs such as 2-((1H-indol-3-yl)thio)-N-(p-tolyl)acetamide. This makes it a preferred procurement choice for oncology-focused screening cascades where metabolic stability is a key selection criterion.

Physicochemical Property-Driven Solubility and Formulation Optimization Studies

The target compound's physicochemical profile (XLogP3 = 6.1, 6 rotatable bonds, 1 HBD) makes it an informative reference standard for solubility and formulation optimization studies within the indole-thioacetamide class [1]. Its relatively high lipophilicity presents solubility challenges in aqueous assay buffers (predicted aqueous solubility < 1 μg/mL), necessitating optimized DMSO stock preparation protocols. Procurement by formulation scientists and pre-clinical development teams is warranted to benchmark solubilization strategies (e.g., cyclodextrin complexation, lipid-based formulations) that may be generalizable to other lipophilic indole derivatives.

Application
Selection Property
Validation Focus
Antiviral screening library enrichment
Indole-3-thioacetamide scaffold with unique N-1 and N-p-tolyl substitution
Antiviral target engagement and SAR exploration against respiratory viruses
Hydrophobic pocket-focused computational and fragment screening
High lipophilicity, low HBA count, and moderate conformational flexibility
Binding-mode prediction in membrane-proximal or lipid-exposed sites
Cell-based antiproliferative and apoptosis assays
N-1-(2,5-dimethylbenzyl) blocking metabolic N-dealkylation
Extended compound exposure and stability in cell culture models
Solubility and formulation optimization studies
Lipophilic reference standard (XLogP3 ~6) within indole-thioacetamide class
Solubilization strategy benchmarking (e.g., cyclodextrin, lipid-based)
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